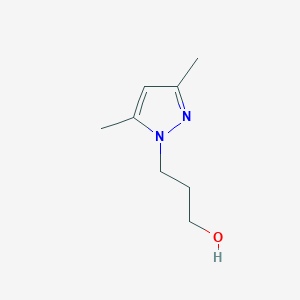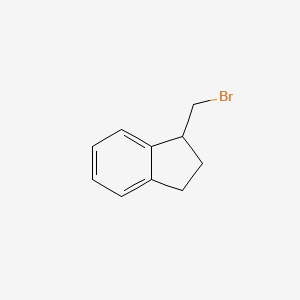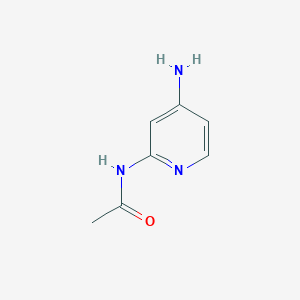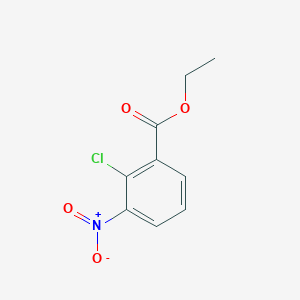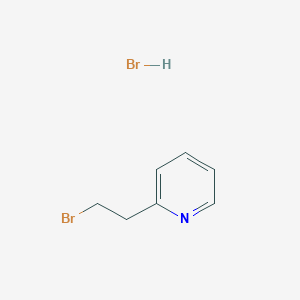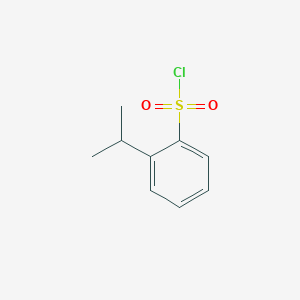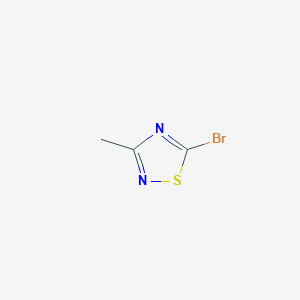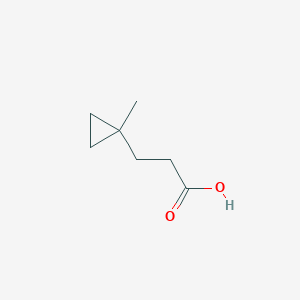
3-(1-Methylcyclopropyl)propanoic acid
Übersicht
Beschreibung
3-(1-Methylcyclopropyl)propanoic acid is a compound that features a cyclopropyl group, which is a three-membered carbon ring, attached to a propanoic acid moiety. The presence of the cyclopropyl group can impart unique chemical properties to the molecule, making it of interest in various chemical syntheses and biological studies.
Synthesis Analysis
The synthesis of cyclopropane-containing compounds can be complex due to the strain in the three-membered ring. In the case of methyl 3-(2-octadecylcyclopropen-1-yl)propanoate, a related compound, the synthesis involved protecting the cyclopropene ring with iodination to facilitate further reactions. A mild deprotection step using activated zinc was employed to obtain the final product . Similarly, the total syntheses of enantiomerically pure cyclopropyl propanoic acids have been achieved using a series of reactions including modified Simmon–Smith cyclopropanation and Wittig reaction, showcasing the versatility of synthetic approaches for such molecules .
Molecular Structure Analysis
The molecular structure of cyclopropyl compounds is characterized by the angle strain in the cyclopropane ring, which can influence the reactivity of the molecule. The synthesis of enantiomerically pure cyclopropane derivatives, such as those mentioned in the second paper, indicates the importance of stereochemistry in the biological activity and synthesis of these compounds .
Chemical Reactions Analysis
Cyclopropane-containing fatty acids have been studied as potential inhibitors of mycolic acid biosynthesis, an essential component of the mycobacterial cell wall. The synthesis of these compounds, including the cyclopropene and cyclopropane esters, is tailored to explore their biological activity . The chemical reactivity of cyclopropane rings often involves ring-opening reactions due to the high ring strain, which can be exploited in various chemical transformations.
Physical and Chemical Properties Analysis
While the papers provided do not directly discuss the physical and chemical properties of 3-(1-Methylcyclopropyl)propanoic acid, the related compounds synthesized in these studies likely exhibit properties influenced by the presence of the cyclopropyl group. For example, the solubility, boiling point, and stability of these compounds can differ significantly from their non-cyclopropyl analogs. The GC-MS method described for the determination of 1,3-dichloro-2-propanol in water highlights the importance of analytical techniques in characterizing such compounds, although it is not directly related to the cyclopropane derivatives discussed.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Asymmetric Total Syntheses : The first efficient total syntheses of 3-(1R,2R)- and 3-(1S,2R)-2-(12-methyltridecyl)cyclopropyl)propanoic acid were achieved using key reactions like chelation-controlled modified Simmon–Smith cyclopropanation, Wittig reaction, and Horner–Wadsworth–Emmons olefination (Mohapatra et al., 2012).
Inhibitors of Mycolic Acid Biosynthesis : Methyl esters of 3-(2-octadecylcyclopropen-1-yl)propanoate and related analogues were synthesized and are considered as potential inhibitors of mycolic acid biosynthesis, crucial for mycobacterial cell wall formation (Hartmann et al., 1994).
Biological Applications
Cytotoxic Activity against Cancer Cells : A study synthesized amides of substituted 3-(pteridin-6-yl)propanoic acids showing cytotoxic effects against human hepatocellular carcinoma (HepG2) cells, suggesting potential for antitumor activity research (Kazunin et al., 2019).
Anticonvulsant and Antinociceptive Activity : New hybrid molecules derived from 3-methyl- or 3,3-dimethyl-1-[1-oxo-1-(4-phenylpiperazin-1-yl)propan-2-yl]pyrrolidine-2,5-diones showed promising anticonvulsant and antinociceptive properties in animal models, indicating potential therapeutic applications (Kamiński et al., 2016).
Analytical Applications
- Quality Control of Pharmaceuticals : Analytical methods for quality control of active pharmaceutical ingredients (APIs) derived from 3-(2-methyl-4-oxo-1,4-dihydroquinoline-3-yl) propanoic acids were developed, crucial for ensuring the safety and efficacy of new antimicrobial drugs (Zubkov et al., 2016).
Diagnostic Applications
- Diagnosis of Hypoglycin A Intoxication in Horses : A method was developed for the rapid diagnosis of hypoglycin A intoxication in horses, which is caused by a plant toxin and is chemically related to 3-(1-Methylcyclopropyl)propanoic acid (Sander et al., 2016).
Safety And Hazards
Eigenschaften
IUPAC Name |
3-(1-methylcyclopropyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-7(4-5-7)3-2-6(8)9/h2-5H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCVOGPHTDVZENI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90527276 | |
| Record name | 3-(1-Methylcyclopropyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90527276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Methylcyclopropyl)propanoic acid | |
CAS RN |
87433-66-7 | |
| Record name | 3-(1-Methylcyclopropyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90527276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(1-methylcyclopropyl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



